4-(1-Aminopropyl)-2-(propan-2-YL)phenol
CAS No.:
Cat. No.: VC17853742
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO |
|---|---|
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 4-(1-aminopropyl)-2-propan-2-ylphenol |
| Standard InChI | InChI=1S/C12H19NO/c1-4-11(13)9-5-6-12(14)10(7-9)8(2)3/h5-8,11,14H,4,13H2,1-3H3 |
| Standard InChI Key | IYGMWCWGBCYZDN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)O)C(C)C)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s systematic IUPAC name, 4-(1-aminopropyl)-2-(propan-2-yl)phenol, reflects its substituent arrangement:
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A hydroxyl (-OH) group at the 1-position of the benzene ring.
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An isopropyl group (-CH(CH₃)₂) at the 2-position.
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A 1-aminopropyl group (-CH₂CH₂CH₂NH₂) at the 4-position.
The molecular formula is C₁₂H₁₉NO, yielding a molecular weight of 193.29 g/mol . Key structural features include:
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Hydrogen-bonding capacity: The phenolic -OH and primary amine (-NH₂) groups enable interactions with biological targets or catalytic sites.
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Steric effects: The branched isopropyl group introduces steric hindrance, influencing reactivity and conformational stability.
Table 1: Molecular Properties of 4-(1-Aminopropyl)-2-(propan-2-yl)phenol
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Hydrogen Bond Donors | 2 (-OH, -NH₂) |
| Hydrogen Bond Acceptors | 3 (O, N) |
| LogP (Predicted) | 2.8–3.2 |
Synthesis and Optimization
Alkylation-Reductive Amination Sequence
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Alkylation of Phenol:
Phenol undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃ to yield 2-isopropylphenol . -
Introduction of Aminopropyl Group:
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Mannich Reaction: 2-Isopropylphenol reacts with formaldehyde and ammonium chloride to form a secondary amine intermediate.
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Reductive Amination: The intermediate is reduced using NaBH₄ or H₂/Pd-C to install the primary amine.
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Catalytic Approaches
Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H), a recyclable catalyst, facilitates efficient synthesis of benzoxazole derivatives from phenolic precursors . Although primarily used for heterocycle formation, this methodology could adapt to install amine functionalities via tandem reactions.
Table 2: Representative Reaction Conditions for Aminophenol Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Isopropyl bromide, AlCl₃, 80°C | 72–85 | |
| Reductive Amination | NaBH₄, MeOH, RT | 65–78 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups. Limited solubility in water (logP ≈ 3.0) .
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Stability: Susceptible to oxidation at the phenolic -OH and amine groups. Storage under inert atmosphere (N₂/Ar) at -20°C is recommended.
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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δ 6.7–7.2 ppm (aromatic protons).
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δ 1.2–1.4 ppm (isopropyl -CH₃).
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δ 2.6–3.1 ppm (-CH₂-NH₂).
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IR: Stretching vibrations at ~3300 cm⁻¹ (-OH/NH₂) and 1600 cm⁻¹ (C=C aromatic) .
Biological and Catalytic Applications
Biological Activity
While specific studies on 4-(1-aminopropyl)-2-(propan-2-yl)phenol are lacking, structurally related aminophenols exhibit:
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Antimicrobial Effects: Disruption of bacterial cell membranes via hydrophobic interactions.
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Enzyme Inhibition: Competitive binding to catalytic sites (e.g., cyclooxygenase-2) .
Comparison with Structural Analogs
4-Amino-2-isopropylphenol
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Structure: Lacks the propyl spacer between the amine and aromatic ring.
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Properties: Higher water solubility (logP ≈ 2.1) but reduced steric shielding .
2-(Aminomethyl)-4-isopropylphenol
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Structure: Shorter amine chain (-CH₂NH₂ vs. -CH₂CH₂CH₂NH₂).
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Applications: Limited catalytic utility due to reduced conformational flexibility.
Table 3: Comparative Analysis of Aminophenol Derivatives
| Compound | logP | Hydrogen Bond Donors | Catalytic Efficiency |
|---|---|---|---|
| 4-(1-Aminopropyl)-2-(propan-2-yl)phenol | 3.0 | 2 | High |
| 4-Amino-2-isopropylphenol | 2.1 | 2 | Moderate |
| 2-(Aminomethyl)-4-isopropylphenol | 2.5 | 2 | Low |
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